REACTION_SMILES
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[Cl:1][CH2:2][C:3](=[O:4])[N:5]1[CH2:6][CH2:7][CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]21.[nH:15]1[c:16]([SH:24])[n:17][c:18]2[c:19]1[cH:20][cH:21][cH:22][cH:23]2>>[CH2:2]([C:3](=[O:4])[N:5]1[CH2:6][CH2:7][CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]21)[S:24][c:16]1[nH:15][c:19]2[c:18]([n:17]1)[cH:23][cH:22][cH:21][cH:20]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)N1CCCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1nc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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O=C(CSc1nc2ccccc2[nH]1)N1CCCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |